molecular formula C24H21N3OS B1683932 Tak-715 CAS No. 303162-79-0

Tak-715

Cat. No. B1683932
M. Wt: 399.5 g/mol
InChI Key: HEKAIDKUDLCBRU-UHFFFAOYSA-N
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Description

Tak-715 is a highly selective, potent, and orally active inhibitor of the enzyme phosphodiesterase type-4 (PDE4). It is a new drug candidate that has been developed by Takeda Pharmaceutical Company Limited and is currently in preclinical development. Tak-715 has been shown to have anti-inflammatory and immunomodulatory activities. It has been suggested to be a potential treatment for a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease (IBD).

Scientific research applications

1. Inhibiting Adipocyte Differentiation

TAK-715, as a selective inhibitor of p38 MAPK, demonstrates significant potential in managing obesity. It notably inhibits lipid accumulation during the adipocyte differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs). TAK-715 downregulates the expression and phosphorylation of several key factors in this process, such as C/EBP-α, PPAR-γ, and FAS, pointing to its strong lipid-lowering effect and potential as a preventive or therapeutic agent for obesity (Perumal et al., 2023).

2. Interactions with Wnt/β-catenin Signaling

Research has shown that TAK-715, known as an inhibitor of p38 MAP kinase, also has cross-reactivity with casein kinase Iδ and ɛ. This interaction explains its inhibition of Wnt-3a-stimulated β-catenin signaling, a critical pathway in embryonic development, adult stem cell maintenance, and disease. The findings suggest a broader scope of TAK-715's action, beyond its established role in p38 MAP kinase inhibition, potentially impacting Wnt/β-catenin signaling-related conditions (Verkaar et al., 2011).

3. Diversification for Drug Discovery

A study exploring the diversification of TAK-715 for drug discovery purposes utilized bacterial cytochrome P450 BM3 mutants to produce new chemical entities based on TAK-715. This approach demonstrated the potential of using P450 BM3 mutants in producing biotransformation products relevant to human metabolism. The diversified products of TAK-715 were then profiled for their bioaffinity and mass spectrometric identification, showcasing an innovative strategy for characterizing and diversifying kinase inhibitors (Rea et al., 2013).

properties

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKAIDKUDLCBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184412
Record name TAK 715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tak-715

CAS RN

303162-79-0
Record name TAK 715
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-715
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAK 715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303162-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAK-715
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
S Miwatashi, Y Arikawa, E Kotani… - Journal of medicinal …, 2005 - ACS Publications
… As a result, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (8h, TAK-715) exhibited potent inhibitory activity in these assays (inhibition of p38α, IC 50 = 7.1 nM; …
Number of citations: 177 pubs.acs.org
R Azevedo, M van Zeeland, H Raaijmakers… - … Section D: Biological …, 2012 - scripts.iucr.org
… We therefore report the novel structure of p38α cocrystallized with TAK-715, as well as new high-resolution structures of p38α bound to SB-203580, SCIO-469 and VX-745. As the …
Number of citations: 39 scripts.iucr.org
NL Perumal, A Mufida, AK Yadav, DG Son, YW Ryoo… - Life, 2023 - mdpi.com
… In this work, TAK-715 is proposed as a potential preventive or therapeutic agent for … of TAK-715 to probe further whether p38 MAPK is expressed and phosphorylated and TAK-715 …
Number of citations: 8 www.mdpi.com
K Wang, D Yao, Y Li, M Li, W Zeng, Z Liao… - Arthritis Research & …, 2023 - Springer
… TAK-715 in intervertebral disc degeneration. … , TAK-715 exerted protective effects ex vivo and in vivo against IDD induced by puncture. As a result of this work, we conclude that TAK-715 …
Number of citations: 3 link.springer.com
F Verkaar, AA van der Doelen, JFM Smits… - Chemistry & biology, 2011 - cell.com
… biological activity of the anti-inflammatory drugs TAK-715 and AMG548, which are inhibitors of … We correlated the inhibition of Wnt/b-catenin signaling by TAK715 and AMG-548 to cross-…
Number of citations: 48 www.cell.com
A Kaieda, M Takahashi, T Takai, M Goto… - Bioorganic & Medicinal …, 2018 - Elsevier
… X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) in a co-crystal structure, Phe169 adopts two conformations, where one interacts with 1 and the …
Number of citations: 17 www.sciencedirect.com
V Rea, D Falck, J Kool, FJJ de Kanter… - …, 2013 - pubs.rsc.org
… In this study, a library of 33 P450 BM3 mutants was used to diversify TAK-715, a representative … The major biotransformation products of TAK-715 could be produced with the most active …
Number of citations: 16 pubs.rsc.org
A Kaieda, M Takahashi, T Takai, M Goto, T Miyazaki… - 2017 - irak4-in-2inhibitor.com
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 0 irak4-in-2inhibitor.com
HC Korswagen - Chemistry & Biology, 2011 - cell.com
… TAK-715 and AMG-548 were previously characterized as … of TAK-715 and AMG-548 using a panel of kinases revealed that … Finally, TAK-715 and AMG-548 are clinically evaluated com…
Number of citations: 7 www.cell.com
D Falck, J Kool, M Honing… - Journal of Mass …, 2013 - Wiley Online Library
… The interpretation of these data and the identification of most of the CPs of the typical small-molecule kinase inhibitors TAK-715, BIRB796, SB203580, and DMPIP are discussed in more …

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